molecular formula C12H11NO3S B8388586 Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No.: B8388586
M. Wt: 249.29 g/mol
InChI Key: XZGSQTJKCWXPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2-phenyl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10(14)9-7-17-11(13-9)8-5-3-2-4-6-8/h2-7,10,14H,1H3

InChI Key

XZGSQTJKCWXPIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, trimethylsilylcyanide (824 μL, 6.6 mmol) was added at 0° C. to a solution of 2-phenyl-1,3-thiazole-4-carbaldehyde (1 g, 5.28 mmol) and zinc iodide (II) (166 mg, 0.52 mmol) in dichloromethane (30 mL). After 6 hours, the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (2×20 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was used for the hydrolysis without further purification. Then, 2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile was dissolved in anhydrous methanol (30 mL) and cooled at 0° C. and hydrogen chloride was bubbled for 2 minutes. The mixture was then warmed at room temperature for 20 h and concentrated under vacuum. A saturated solution of sodium bicarbonate (10 mL) was added to the residue and extracted with dichloromethane (2×15 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 70/30) to afford the desired alcohol (6a) as a white yellow oil (950 mg, 3.81 mmol, 72%).
Quantity
824 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One
Name
2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
72%

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